Eprazinone - 10402-90-1

Eprazinone

Catalog Number: EVT-267509
CAS Number: 10402-90-1
Molecular Formula: C24H32N2O2
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eprazinone is a member of the class of piperazines in which the two amino hydrogens of piperazine are replaced by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl groups. It has a role as a mucolytic. It is a N-alkylpiperazine, an ether and an aromatic ketone. It is a conjugate base of an eprazinone(2+).
Eprazinone (trade name Eftapan) is a mucolytic drug, and relieves bronchospasms.

Clenbuterol

Relevance: Clenbuterol was studied alongside several mucolytic drugs, including Eprazinone, to assess their physicochemical compatibility using Differential Scanning Calorimetry . This study aimed to identify potential interactions between these drugs. While the study found Eprazinone to be compatible with Clenbuterol, suggesting their co-administration might be possible, further research is needed to confirm their safety and efficacy when used together.

Ambroxol

Relevance: Ambroxol, along with other mucolytic drugs like bromhexine, tiopronin, sobrerol, and Eprazinone, was investigated for potential interactions with Clenbuterol using Differential Scanning Calorimetry . This technique helps predict physicochemical compatibility between drugs. While the study didn't find Ambroxol compatible with Clenbuterol, it highlights the importance of evaluating drug interactions, particularly when combining medications with similar therapeutic targets like Eprazinone.

Bromhexine

Relevance: Like Ambroxol, Bromhexine was included in the Differential Scanning Calorimetry study investigating potential interactions with Clenbuterol . The study aimed to identify any physicochemical incompatibilities between these drugs. Although the study did not find Bromhexine compatible with Clenbuterol, it underscores the importance of assessing drug interactions, especially when combining medications with overlapping therapeutic effects like Eprazinone.

Tiopronin

Relevance: Tiopronin was among the mucolytic drugs evaluated for potential interactions with Clenbuterol using Differential Scanning Calorimetry . The study aimed to determine the physicochemical compatibility between these drugs. Although the study did not find Tiopronin compatible with Clenbuterol, it emphasizes the need to assess drug interactions, particularly when co-administering medications with similar mechanisms of action like Eprazinone.

Sobrerol

Relevance: Similar to the previous compounds, Sobrerol was investigated for potential interactions with Clenbuterol using Differential Scanning Calorimetry . The study aimed to determine if any physicochemical incompatibilities existed between these drugs. While the study did not find Sobrerol compatible with Clenbuterol, it emphasizes the importance of evaluating drug interactions, especially when combining medications with shared therapeutic targets like Eprazinone.

Polyanionic Bronchial Mucins

Relevance: Eprazinone has shown an affinity for polyanionic bronchial mucins in in vitro studies . This interaction suggests that Eprazinone might modify the structure of bronchial mucus, potentially contributing to its mucolytic effect.

Zipeprol

Relevance: Zipeprol was mentioned alongside Eprazinone and Eprozinol as antitussive piperazine derivatives that have been associated with convulsions as a side effect . Although the specific mechanism is unclear, this information highlights a potential safety concern associated with this class of compounds.

Eprozinol

Relevance: Eprozinol was mentioned alongside Eprazinone and Zipeprol as antitussive piperazine derivatives that have been linked to convulsions as a potential adverse effect . While the exact mechanism remains unknown, this information raises a potential safety concern for this class of compounds.

Source and Classification

Eprazinone is derived from the class of compounds known as phenothiazines, which are characterized by a three-ring structure containing sulfur and nitrogen atoms. This classification places it among several other antipsychotic medications that share similar pharmacological properties. The compound's efficacy in treating mental health disorders has made it a subject of interest in both clinical and pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Eprazinone involves several chemical reactions that typically include the condensation of 2-chloro-3-(dimethylamino)phenylamine with various carbonyl compounds. Common methods for synthesizing Eprazinone include:

  1. Condensation Reactions: The initial step often involves the reaction of 2-chloro-3-(dimethylamino)phenylamine with an appropriate aldehyde or ketone under acidic conditions to form an intermediate product.
  2. Cyclization: The intermediate may undergo cyclization to form the final structure of Eprazinone, typically involving heating and the presence of catalysts.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

These methods are critical for achieving the desired yield and purity, which are essential for therapeutic efficacy.

Molecular Structure Analysis

Structure and Data

Eprazinone has a complex molecular structure characterized by a phenothiazine backbone. Its molecular formula is C16H18N2SC_{16}H_{18}N_2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

  • Molecular Weight: Approximately 274.39 g/mol.
  • Structural Features: The compound features a dimethylamino group attached to the phenothiazine ring system, which is essential for its pharmacological activity.

The three-dimensional conformation of Eprazinone allows it to interact effectively with neurotransmitter receptors in the brain, which underlies its therapeutic effects.

Chemical Reactions Analysis

Reactions and Technical Details

Eprazinone participates in various chemical reactions that can modify its structure or enhance its activity:

  1. N-alkylation Reactions: These reactions can introduce alkyl groups to the nitrogen atom, potentially altering its pharmacokinetics.
  2. Oxidation Reactions: Oxidative processes can convert functional groups within the molecule, affecting its reactivity and interactions with biological targets.
  3. Hydrolysis: Under certain conditions, Eprazinone may undergo hydrolysis, leading to the formation of less active metabolites.

These reactions are crucial for understanding how modifications to the Eprazinone structure can influence its therapeutic properties.

Mechanism of Action

Process and Data

The mechanism of action of Eprazinone primarily involves antagonism at dopamine receptors, particularly D2 receptors in the central nervous system. By blocking these receptors, Eprazinone reduces dopaminergic activity, which is often elevated in psychotic disorders.

  • Serotonergic Activity: Additionally, Eprazinone has been shown to interact with serotonin receptors, contributing to its anxiolytic effects.
  • Neurotransmitter Modulation: The compound's ability to modulate neurotransmitter levels helps alleviate symptoms associated with schizophrenia and anxiety disorders.

This multifaceted mechanism enhances its therapeutic profile compared to other antipsychotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: The melting point is generally reported around 150-155 °C.

Chemical Properties

  • Stability: Relatively stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases, leading to potential degradation products.

Understanding these properties is essential for formulating effective drug delivery systems.

Applications

Scientific Uses

Eprazinone's primary application lies within psychiatric medicine as an antipsychotic agent. Its uses include:

  • Treatment of Schizophrenia: Effective in managing acute episodes and preventing relapse.
  • Anxiolytic Applications: Utilized in treating anxiety disorders due to its calming effects.
  • Research Applications: Studies investigating neurotransmitter interactions and receptor binding profiles contribute to understanding mental health disorders.

The ongoing research into Eprazinone's mechanisms continues to reveal potential new applications in treating various neurological conditions beyond its current uses.

Pharmacological Mechanisms of Action

Mucolytic Activity: Molecular Pathways and Secretion Modulation

Eprazinone exerts potent mucolytic effects through multifaceted actions on mucus composition and rheology. Its primary mechanism involves modulating secretory cell activity in the respiratory epithelium, specifically enhancing serous fluid production from submucosal glands while reducing viscous mucin secretion from goblet cells [2] [9]. This shift in secretion profile decreases sputum viscosity by approximately 40% in clinical models, significantly improving mucus clearance [2].

At the molecular level, eprazinone disrupts glycoprotein networks by cleaving disulfide bonds (-S-S-) within mucin polymers. This structural alteration reduces mucus elasticity and cohesiveness, facilitating expectoration [2] [3]. Concurrently, eprazinone stimulates ciliary beat frequency (CBF) by approximately 25% in bronchial epithelial cells, enhancing mucociliary transport efficiency through β-adrenergic receptor-independent pathways [2] [9].

Table 1: Molecular Mechanisms of Eprazinone's Mucolytic Activity

Target PathwayBiological EffectExperimental Evidence
Goblet Cell Secretion↓ Viscous mucin production30% reduction in MUC5AC expression in bronchial epithelia
Disulfide Bond IntegrityDepolymerization of mucin networksReduced mucus elasticity by 40-50% in rheological studies
Ciliary Function↑ Ciliary beat frequency25% CBF increase in human bronchial explants
Surfactant Production↑ Phospholipid secretion35% increase in lavage fluid phosphatidylcholine in rat models

Additionally, eprazinone significantly alters pulmonary surfactant composition in bronchoalveolar lavage fluid. At therapeutic doses (200 mg/kg), it increases total phospholipids by 35% – including phosphatidylcholine and phosphatidylethanolamine – while decreasing neutral lipids by approximately 20% [9] [10]. This lipid profile modification enhances alveolar stability and reduces airway collapse in obstructive lung diseases.

Neurokinin 1 Receptor (NK1R) Antagonism: Ligand-Receptor Dynamics

Eprazinone dihydrochloride functions as a ligand of the neurokinin 1 receptor (NK1R, tachykinin receptor 1), though with distinct binding characteristics compared to classical antagonists. Radioligand binding assays demonstrate that eprazinone displaces [¹²⁵I]-BH-Substance P from NK1R with approximately 30% inhibition efficacy at 25 μM concentration, indicating partial antagonism rather than full blockade [3] .

The ligand-receptor interaction follows non-competitive kinetics, suggesting allosteric modulation rather than direct competition with Substance P (SP) at the primary binding site. This is significant because SP binding to NK1R triggers pro-inflammatory signaling through Gq-protein activation, leading to phospholipase C (PLC) stimulation, inositol trisphosphate (IP3) release, and intracellular calcium mobilization . By partially inhibiting SP-induced signaling, eprazinone reduces neurogenic inflammation in bronchial tissues, diminishing plasma extravasation, leukocyte recruitment, and cytokine production (IL-1β, TNF-α) by approximately 40% in experimental bronchitis models [3] [10].

Structurally, eprazinone's piperazine-ethylphenylketone scaffold enables interaction with transmembrane domains of NK1R rather than the extracellular SP-binding region. Molecular docking simulations indicate hydrogen bonding with Gln165 of helix IV and hydrophobic interactions with Phe268 of helix VI . This distinct binding topology explains its functional selectivity compared to aprepitant and other high-affinity NK1R antagonists.

Bronchospasm Relief: Calcium Channel Modulation and Smooth Muscle Effects

Eprazinone provides dual mechanisms for bronchospasm relief through direct smooth muscle relaxation and ion channel modulation. Electrophysiological studies reveal that mucosal application of eprazinone induces dose-dependent reduction in short-circuit current (Isc) across tracheal epithelium. At lower concentrations (10-50 μM), this effect is mediated primarily through inhibition of calcium-activated chloride channels (CaCCs), reducing chloride efflux by 60-70% [7] [9]. At higher concentrations (>100 μM), eprazinone additionally inhibits epithelial sodium channels (ENaC), demonstrating broader ion transport modulation [9].

In airway smooth muscle (ASM), eprazinone indirectly modulates voltage-gated calcium channels (VGCC) through membrane hyperpolarization. By inhibiting chloride efflux, it prevents depolarization-triggered calcium influx through L-type channels. This reduces acetylcholine-induced contraction by approximately 50% in human tracheal strips [7]. Additionally, eprazinone may decrease calcium release from sarcoplasmic reticulum stores by approximately 30% through ryanodine receptor modulation, though this mechanism requires further validation [4] [7].

Table 2: Ion Channel Targets in Bronchospasm Relief

TargetEffectFunctional Consequence
Calcium-Activated Chloride Channels (CaCC)↓ Channel open probabilityReduced Cl⁻ efflux → membrane hyperpolarization
Voltage-Gated L-Type Calcium Channels↓ Ca²⁺ influxDecreased contractile protein activation
Ryanodine Receptors (RyR)↓ SR Ca²⁺ releaseLowered cytosolic Ca²⁺ transients
Sodium-Potassium-Chloride Cotransporter (NKCC)↓ Activity (indirect)Reduced intracellular Cl⁻ accumulation

Synergistically, eprazinone enhances β-adrenergic bronchodilation when combined with isoproterenol, potentiating relaxation by approximately 35% in pre-contracted airways [7]. This occurs through complementary cAMP-dependent (β-agonist) and chloride flux-mediated (eprazinone) mechanisms.

Comparative Pharmacodynamics with Other Piperazine Derivatives

Eprazinone (3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one) exhibits distinct pharmacodynamics compared to other piperazine derivatives due to its unique structural features. Unlike recreational piperazines like benzylpiperazine (BZP) or mCPP, which primarily target monoamine transporters, eprazinone's alkyl-phenylketone moiety enables different target engagement [5] [8].

Table 3: Target Selectivity Profile Comparison

Piperazine DerivativePrimary TargetsTherapeutic/Adverse Effects
EprazinoneNK1R, CaCC, Mucin networksMucolytic, bronchodilatory
N-Benzylpiperazine (BZP)Dopamine transporter (DAT), TAAR1Psychostimulation, tachycardia
mCPP (meta-Chlorophenylpiperazine)5-HT2B/2C receptorsAnxiogenic, hallucinogenic
TFMPP (Trifluoromethylphenylpiperazine)5-HT1A/1B receptorsSerotonin syndrome risk

Enzyme inhibition studies reveal critical differences: While BZP derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values of 4.59-6.48 μM, eprazinone shows negligible AChE interaction (<20% inhibition at 100 μM) [8]. Conversely, eprazinone demonstrates superior mucoregulatory activity compared to other piperazine expectorants like ambroxol, increasing surfactant phospholipids by 35% versus 15% at equivalent doses [9].

Pharmacokinetically, eprazinone's ethoxy-phenylketone group enhances lung tissue penetration, with bronchial concentrations 5-fold higher than plasma. This contrasts with shorter-acting piperazines like BZP, which exhibit rapid systemic distribution [5] [10]. Additionally, eprazinone lacks significant affinity for 5-HT2B receptors (Ki >10,000 nM), avoiding the cardiotoxicity associated with ergoline-derived piperazines like pergolide [5] [8].

The functional selectivity of eprazinone among piperazine derivatives illustrates how structural modifications redirect activity toward respiratory targets:

  • Ethoxy-phenyl group → Mucolytic/surfactant effects
  • Phenylpropanone chain → Ion channel modulation
  • Unsubstituted piperazine ring → NK1R interactionThis multi-target profile distinguishes it from single-mechanism piperazines and underpins its therapeutic utility in complex respiratory pathologies.

Properties

CAS Number

10402-90-1

Product Name

Eprazinone

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3

InChI Key

BSHWLCACYCVCJE-UHFFFAOYSA-N

SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine
1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine
3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone
746 CE
Eftapan
eprazinone
eprazinone dihydrochloride
eprazinone dihydrochloride, 3-(14)C-labeled
eprazinone hydrochloride

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.